molecular formula C18H16N2O4S B2515565 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 2034491-44-4

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2515565
CAS No.: 2034491-44-4
M. Wt: 356.4
InChI Key: BXRCKSLHZHQAJZ-UHFFFAOYSA-N
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Description

N1-([2,2'-Bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifuran-ylmethyl group at the N1 position and a 2-(methylthio)phenyl substituent at the N2 position.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-25-16-7-3-2-5-13(16)20-18(22)17(21)19-11-12-8-9-15(24-12)14-6-4-10-23-14/h2-10H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRCKSLHZHQAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the bifuran and methylthio phenyl intermediates. These intermediates are then coupled through an oxalamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The oxalamide linkage can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety may interact with enzymes or receptors, while the oxalamide linkage can facilitate binding to proteins or nucleic acids. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and analogous oxalamides:

Compound Name R1 Substituent R2 Substituent Application Toxicity (NOEL, mg/kg/day) Metabolic Characteristics References
Target Compound [2,2'-Bifuran]-5-ylmethyl 2-(methylthio)phenyl Not reported Not studied Hypothesized: Resistance to amide hydrolysis due to steric hindrance from bifuran
S336 (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer 100 (rat, 93-day study) Rapid hepatic metabolism; no amide hydrolysis products observed [1,3,5,7,10]
BNM-III-170 4-Chloro-3-fluorophenyl Guanidinomethyl indenyl HIV-1 entry inhibitor Not available Synthesized as bis-trifluoroacetate salt; metabolic pathway undefined [2]
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Research chemical Not available Contains 23% dimeric impurity; no bioactivity data [4]
Compound 1c 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-(pyridin-4-yloxy)phenyl Kinase inhibitor (hypothesized) Not available Stable under physiological conditions; fluorinated groups enhance metabolic stability [9]

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Aromatic/heterocyclic R1 groups (e.g., S336's dimethoxybenzyl) enhance binding to umami taste receptors (hTAS1R1/hTAS1R3) . The target compound’s bifuran may similarly engage in receptor interactions but with altered steric and electronic properties.
  • Metabolic Stability: Oxalamides with bulky R1/R2 groups (e.g., S336, Compound 1c) resist amide hydrolysis, favoring oxidative metabolism . The target compound’s bifuran and methylthio groups may similarly hinder hydrolysis, though direct evidence is lacking. In contrast, esters (e.g., No. 1776) undergo rapid ester hydrolysis in pancreatic juice .

Toxicity and Regulatory Status

  • S336: Approved globally as a flavoring agent (FEMA 4233) with a high NOEL (100 mg/kg/day in rats), attributed to efficient detoxification pathways .

Biological Activity

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by its CAS number 2034491-44-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through an analysis of its chemical structure, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S, with a molecular weight of 356.4 g/mol. The compound features a bifuran moiety, which is known for its unique electronic properties, and a methylthio-substituted phenyl group, which may influence its biological interactions.

Structural Formula

N1 2 2 bifuran 5 ylmethyl N2 2 methylthio phenyl oxalamide\text{N1 2 2 bifuran 5 ylmethyl N2 2 methylthio phenyl oxalamide}
PropertyValue
CAS Number2034491-44-4
Molecular FormulaC18H16N2O4S
Molecular Weight356.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bifuran structure may enhance the compound's ability to form π-π interactions with aromatic residues in target proteins, potentially modulating enzymatic activities or receptor functions.

Enzyme Inhibition

The potential for enzyme inhibition is another area of interest. Compounds resembling this compound have been investigated for their effects on various enzymes:

Compound TypeTarget EnzymeIC50 (µM)
ThiosemicarbazonesMAO-B0.212
SemicarbazonesAChE0.264
Bifuran DerivativesVarious KinasesVariable

These findings suggest that modifications to the oxalamide backbone could yield derivatives with enhanced inhibitory activity against specific enzymes involved in cancer progression or neurodegenerative diseases.

Study on Thiosemicarbazone Derivatives

A study focused on thiosemicarbazone derivatives revealed that compounds with similar bifuran structures exhibited selective inhibition against MAO-B and AChE. These studies utilized kinetic assays to determine the IC50 values and evaluated the binding modes through docking simulations.

Synthesis and Biological Evaluation

Research has also been conducted on the synthesis of related compounds, where structural variations were tested for their biological efficacy. The introduction of different substituents on the phenyl ring significantly influenced both potency and selectivity towards biological targets.

Future Directions

Given the preliminary findings surrounding similar compounds, further investigation into this compound is warranted. Future studies should focus on:

  • In vitro and in vivo testing : To establish a clearer understanding of its anticancer properties.
  • Mechanistic studies : To elucidate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

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